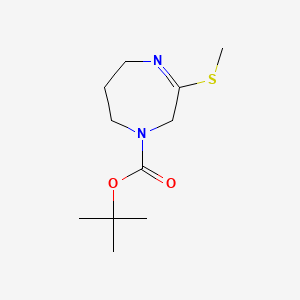
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is a chemical compound that belongs to the class of diazepines. It has been extensively studied in the scientific community due to its potential applications in various fields such as medicine and agriculture.
Wirkmechanismus
The exact mechanism of action of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is not fully understood. However, studies have shown that it interacts with various receptors in the body such as GABA-A and 5-HT1A receptors. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to exhibit anxiolytic and anti-depressant effects in animal models. In plants, it has been shown to promote growth and increase yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different systems. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor drug. Another direction is to study its effects on different systems such as the nervous system and the immune system. Additionally, there is potential for the development of new analogs of this compound with improved properties such as increased solubility and potency.
Conclusion
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is a versatile chemical compound that has potential applications in various fields such as medicine and agriculture. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there are several future directions for its research. While there are some limitations to working with this compound, its versatility and potential make it an important area of study for the scientific community.
Synthesemethoden
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of tert-butyl 3-aminocrotonate with methyl mercaptan in the presence of a catalyst such as triethylamine. This reaction yields tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate as the main product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate has been extensively studied for its potential applications in various fields such as medicine and agriculture. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anti-anxiety and anti-depressant drug. In agriculture, it has been studied for its potential use as a plant growth regulator.
Eigenschaften
IUPAC Name |
tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-6-12-9(8-13)16-4/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSWQJNYAOOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN=C(C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

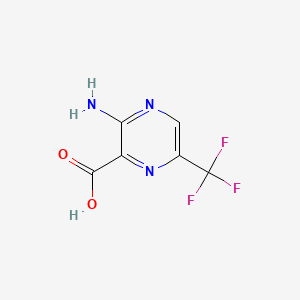
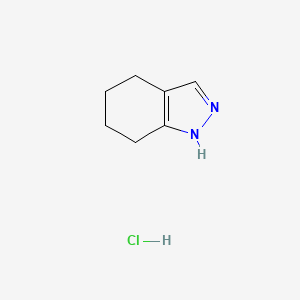
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)


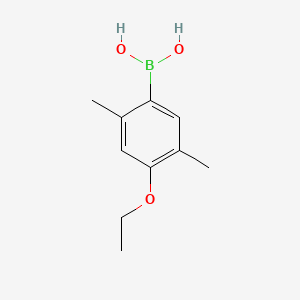
![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
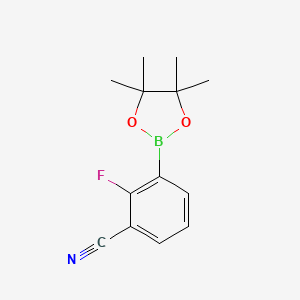

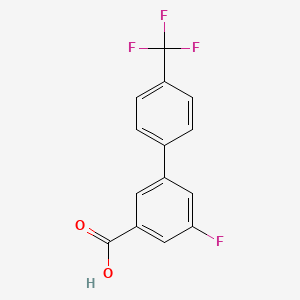
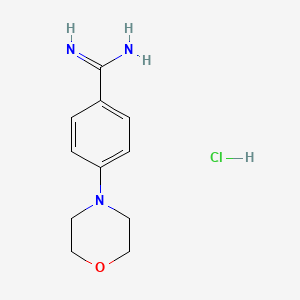
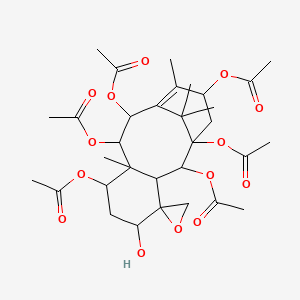
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)